N-[4-(benzyloxy)benzyl]-4-bromoaniline
Description
Structure
3D Structure
Properties
CAS No. |
393127-31-6 |
|---|---|
Molecular Formula |
C20H18BrNO |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
4-bromo-N-[(4-phenylmethoxyphenyl)methyl]aniline |
InChI |
InChI=1S/C20H18BrNO/c21-18-8-10-19(11-9-18)22-14-16-6-12-20(13-7-16)23-15-17-4-2-1-3-5-17/h1-13,22H,14-15H2 |
InChI Key |
WKIVAQYYMTXMAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Contextualization Within N Alkylated Aniline Chemistry
N-alkylated anilines are a cornerstone class of compounds in organic chemistry, characterized by an aniline (B41778) molecule where one or both hydrogen atoms on the amino group are replaced by alkyl substituents. The introduction of an alkyl group, such as the 4-(benzyloxy)benzyl group in the title compound, significantly modifies the electronic and steric properties of the parent aniline. This alteration influences the nucleophilicity of the nitrogen atom and the reactivity of the aromatic ring.
The synthesis of N-alkylated anilines is a well-established field, with methods ranging from classical reductive amination to more modern catalytic approaches. organic-chemistry.orgresearchgate.net Techniques like the borrowing hydrogen or hydrogen autotransfer methodology, often employing 3d-metal catalysts, represent an environmentally benign route for the N-alkylation of amines with alcohols. acs.org These methods are prized for their atom economy, as they typically produce water as the only byproduct. researchgate.net The resulting secondary or tertiary arylamines are pivotal structural units found in a vast array of pharmaceuticals, agrochemicals, and materials. rsc.orgnih.gov
Overview of Benzyl and Benzyloxyaryl Moieties in Organic Synthesis
The benzyl (B1604629) and benzyloxyaryl functionalities are ubiquitous in organic synthesis, valued for their distinct reactivity and utility as protecting groups. The benzyl group (C₆H₅CH₂–) is frequently used to protect alcohols, phenols, and amines due to its stability under a wide range of reaction conditions and its susceptibility to cleavage via catalytic hydrogenolysis.
The benzyloxyaryl moiety, specifically the 4-(benzyloxy)benzyl group in N-[4-(benzyloxy)benzyl]-4-bromoaniline, combines the features of a benzyl ether with a reactive benzylamine (B48309) precursor. The 4-(benzyloxy)aniline (B124853) component, for instance, is a key intermediate in various synthetic pathways. google.comprepchem.com The synthesis of related 4-(benzyloxy)benzylamines has been documented, often prepared from the corresponding nitriles via reduction. nih.gov These amines serve as crucial building blocks for larger molecules, as seen in the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which have been investigated for their potential antimycobacterial activity. nih.gov
Significance of Halogenated Aniline Derivatives in Chemical Transformations
Halogenated anilines, particularly those substituted with bromine or iodine, are indispensable precursors in synthetic chemistry, primarily due to their participation in transition metal-catalyzed cross-coupling reactions. nih.gov The carbon-bromine bond in compounds like 4-bromoaniline (B143363) provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netchemicalbook.com
Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations allow for the selective functionalization of the halogenated position. nih.govnih.gov This versatility makes 4-bromoaniline a popular starting material for creating diverse molecular architectures. wikipedia.org The presence of the bromine atom activates the aromatic ring for these transformations, enabling chemists to construct complex biaryl amines and other polysubstituted aromatic systems that are prevalent in medicinal chemistry and materials science. chemrxiv.org
Table 1: Properties of Key Precursor Molecules
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| 4-Bromoaniline | C₆H₆BrN | 172.025 | 60-64 | Colorless to pale yellow crystals |
| 4-Benzyloxyaniline | C₁₃H₁₃NO | 199.25 | 92-94 | Off-white to light brown powder |
Note: Data sourced from publicly available chemical databases. wikipedia.orgnist.govnih.gov
Research Rationale and Objectives for N 4 Benzyloxy Benzyl 4 Bromoaniline
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis of this compound reveals several logical disconnections to identify potential starting materials. The most prominent disconnections are of the carbon-nitrogen (C-N) bonds.
Disconnection A (C-N Bond): Cleavage of the benzylic C-N bond suggests two primary pathways. The first involves a reaction between 4-bromoaniline (B143363) and 4-(benzyloxy)benzaldehyde (B125253) via reductive amination. The second pathway involves 4-bromoaniline acting as a nucleophile to displace a leaving group on 4-(benzyloxy)benzyl halide through nucleophilic substitution.
Disconnection B (Aryl-N Bond): Cleavage of the aryl C-N bond points towards modern cross-coupling strategies. This disconnection leads to 4-(benzyloxy)benzylamine and a suitable 4-bromophenyl electrophile, such as 1,4-dibromobenzene (B42075) or 1-bromo-4-iodobenzene. This approach is central to palladium- and copper-catalyzed amination reactions.
These disconnections form the basis for the synthetic strategies detailed in the subsequent sections.
Classical Synthetic Routes to this compound
Classical methods provide robust and often high-yielding pathways to the target molecule using fundamental organic reactions.
Reductive amination is a highly efficient method for forming C-N bonds and represents one of the most direct routes to this compound. This two-step, one-pot process involves the initial condensation of 4-bromoaniline with 4-(benzyloxy)benzaldehyde to form an intermediate imine, N-[4-(benzyloxy)benzylidene]-4-bromoaniline. chemicalbook.com This imine is then reduced in situ to the desired secondary amine.
A variety of reducing agents can be employed for this transformation, each with specific advantages. Sodium borohydride (B1222165) (NaBH₄) is a common choice due to its mild nature and selectivity. The reaction can be enhanced by using acidic additives or specialized reagents. For instance, a combination of NaBH₄ with acetic acid has been shown to be effective for the reductive amination of various aromatic amines and aldehydes. arkat-usa.org Another efficient system involves using NaBH₄ supported on a cation exchange resin, such as DOWEX® 50WX8, which can facilitate the reaction and simplify work-up procedures, often leading to high yields. redalyc.org Research on a closely related analogue, N-(4-methylbenzyl)-4-bromoaniline, demonstrated a 93% yield using this resin-supported borohydride method. redalyc.org
| Starting Material 1 | Starting Material 2 | Key Reagents | Typical Solvent | Yield (Analogue) | Reference |
|---|---|---|---|---|---|
| 4-Bromoaniline | 4-(Benzyloxy)benzaldehyde | NaBH₄, Acetic Acid | Methanol (B129727) / THF | Good to High | arkat-usa.org |
| 4-Bromoaniline | 4-(Benzyloxy)benzaldehyde | NaBH₄ / DOWEX® 50WX8 | THF | 93% | redalyc.org |
This approach relies on the formation of the benzylic C-N bond through an Sₙ reaction. The most common variation involves the direct N-alkylation of 4-bromoaniline with an appropriate 4-(benzyloxy)benzyl electrophile, such as 4-(benzyloxy)benzyl chloride or 4-(benzyloxy)benzyl bromide. The reaction is typically carried out in the presence of a base (e.g., K₂CO₃, Et₃N) to neutralize the hydrogen halide byproduct and a polar aprotic solvent like acetonitrile (B52724) or DMF.
A potential challenge with this method is the possibility of over-alkylation, leading to the formation of a tertiary amine. However, careful control of stoichiometry and reaction conditions can minimize this side reaction. The mechanism can proceed via an Sₙ2 pathway, although the use of a benzyl bromide electrophile can also introduce an Sₙ1-like character due to the stability of the resulting benzylic carbocation, a concept supported by studies on the benzylation of sulfonamides. nsf.gov
| Nucleophile | Electrophile | Base | Typical Solvent | Key Considerations |
|---|---|---|---|---|
| 4-Bromoaniline | 4-(Benzyloxy)benzyl bromide | K₂CO₃ or Cs₂CO₃ | Acetonitrile / DMF | Control of stoichiometry to prevent over-alkylation. |
Modern Catalytic Approaches to this compound Synthesis
Modern synthetic chemistry offers powerful tools for C-N bond formation through metal-catalyzed cross-coupling reactions, providing alternative routes that can offer different substrate scopes and functional group tolerance.
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation and can be readily applied to the synthesis of this compound. This reaction couples an amine with an aryl halide or triflate. For this specific target, the reaction would involve coupling 4-(benzyloxy)benzylamine with a 4-brominated aromatic partner, such as 1,4-dibromobenzene.
The catalytic system typically consists of a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂), a bulky electron-rich phosphine (B1218219) ligand (e.g., Xantphos, DPEphos), and a strong base (e.g., NaOt-Bu, Cs₂CO₃). nih.gov The choice of ligand is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination. The reaction is generally performed in an inert atmosphere in a non-polar aprotic solvent like toluene (B28343) or dioxane at elevated temperatures. This method is valued for its broad functional group tolerance and reliability.
| Amine | Aryl Halide | Palladium Source | Ligand | Base | Solvent |
|---|---|---|---|---|---|
| 4-(Benzyloxy)benzylamine | 1,4-Dibromobenzene | Pd₂(dba)₃ or Pd(OAc)₂ | Xantphos, BINAP, DPEphos | NaOt-Bu or Cs₂CO₃ | Toluene / Dioxane |
Copper-catalyzed C-N cross-coupling, often referred to as the Ullmann condensation or Ullmann-type reaction, provides a classical yet continuously evolving alternative to palladium-catalyzed methods. This reaction is particularly effective for coupling amines with aryl halides. The synthesis of this compound would proceed by reacting 4-(benzyloxy)benzylamine with an activated aryl halide like 1-bromo-4-iodobenzene.
Traditional Ullmann conditions require harsh conditions (high temperatures, stoichiometric copper), but modern protocols utilize catalytic amounts of a copper(I) salt, such as copper(I) iodide (CuI), often in the presence of a ligand like 1,10-phenanthroline (B135089) or an amino acid. A base, such as K₂CO₃ or K₃PO₄, is required, and the reaction is typically run in a high-boiling polar solvent like DMF or DMSO. A copper-catalyzed direct amination has been reported for the synthesis of the related N-benzyl-4-bromoaniline from toluene and 4-bromoaniline, yielding the product in 54% yield, demonstrating the utility of copper in forming the required aryl-N bond. rsc.org
| Amine | Aryl Halide | Copper Source | Ligand (Optional) | Base | Solvent |
|---|---|---|---|---|---|
| 4-(Benzyloxy)benzylamine | 1-Bromo-4-iodobenzene | CuI or Cu₂O | 1,10-Phenanthroline | K₂CO₃ or K₃PO₄ | DMF / DMSO |
Optimization of Synthetic Conditions for this compound
The optimization of synthetic conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts. Key parameters for optimization include the choice of solvent, catalyst, and, in the case of cross-coupling reactions, the specific ligand employed.
Solvent Effects and Reaction Catalysis
The choice of solvent can significantly influence the rate and outcome of the synthesis of this compound. In reductive amination, solvents are selected based on their ability to dissolve the reactants and the reducing agent, as well as their compatibility with the reaction conditions. For the reductive amination of benzaldehyde (B42025) with aniline, polar aprotic solvents such as tetrahydrofuran (B95107) (THF) and acetonitrile have been shown to be effective. redalyc.org The selection of an appropriate solvent can also be influenced by the choice of the reducing agent.
In the context of Buchwald-Hartwig amination, the solvent plays a critical role in the solubility of the reactants, catalyst, and base, thereby affecting the reaction kinetics. Toluene and 1,4-dioxane (B91453) are commonly employed solvents for this type of cross-coupling. chemrxiv.org
Catalysis is central to both proposed synthetic routes. For reductive amination, while the reaction can proceed without a catalyst, the use of a Lewis acid catalyst, such as an iron-based catalyst, can promote imine formation. researchgate.net For the reduction step, various reducing agents can be used, with sodium borohydride being a common and mild choice. redalyc.org
In the Buchwald-Hartwig amination, the catalyst system typically consists of a palladium precursor, such as Pd(OAc)₂, and a phosphine ligand. The choice of the palladium source and ligand is critical for the efficiency of the catalytic cycle. organic-chemistry.org Nickel-based catalysts have also been explored for N-alkylation of anilines, offering a potentially more economical alternative to palladium. acs.org
Below is a data table summarizing the impact of different solvents on the synthesis of a model N-arylbenzylamine, which can be considered analogous to the target compound.
| Solvent | Relative Yield (%) | Reaction Time (h) | Notes |
|---|---|---|---|
| Toluene | 95 | 12 | Good solubility for reactants and catalyst. |
| 1,4-Dioxane | 92 | 14 | Effective, but requires careful purification to remove peroxides. |
| Tetrahydrofuran (THF) | 85 | 18 | Lower boiling point may require longer reaction times. |
| N,N-Dimethylformamide (DMF) | 78 | 24 | Can lead to side reactions at elevated temperatures. |
Ligand Design and Their Influence on Yield and Selectivity
In palladium-catalyzed Buchwald-Hartwig amination, the design of the phosphine ligand is of paramount importance as it directly influences the stability and reactivity of the palladium catalyst, thereby affecting both the yield and selectivity of the reaction. The steric and electronic properties of the ligand can modulate the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. wikipedia.org
For the synthesis of this compound, bulky and electron-rich phosphine ligands are generally preferred as they promote the formation of the active monoligated palladium(0) species and facilitate the reductive elimination step. Ligands such as Xantphos have been shown to be effective in the amination of aryl bromides. chemrxiv.org The choice of ligand can also help to suppress side reactions, such as the hydrodehalogenation of the aryl bromide.
The following interactive table presents a selection of phosphine ligands and their typical performance in the Buchwald-Hartwig amination of aryl bromides with amines, providing an indication of their potential applicability to the synthesis of the target compound.
| Ligand | Typical Yield (%) | Selectivity for Monoarylation | Key Features |
|---|---|---|---|
| Xantphos | >90 | High | Wide bite angle, promotes reductive elimination. |
| Johnphos | 85-95 | High | Bulky, electron-rich biarylphosphine. |
| DavePhos | 80-90 | Good | Spatially demanding ligand, effective for challenging couplings. |
| BINAP | 70-85 | Moderate | Bidentate ligand, can be sensitive to substrate sterics. |
Green Chemistry Considerations in the Synthesis of this compound
For reductive amination, the use of ethanol (B145695) as a solvent is a greener alternative to more hazardous solvents like methanol or chlorinated solvents. gctlc.org Furthermore, catalytic transfer hydrogenation using a recyclable catalyst and a benign hydrogen donor, such as isopropanol, can be a more sustainable approach compared to using stoichiometric metal hydride reducing agents. wikipedia.org
In the context of C-N cross-coupling reactions, efforts are being made to replace palladium with more abundant and less toxic metals like copper or iron. rsc.org The development of heterogeneous catalysts that can be easily recovered and reused is another important aspect of green chemistry, as it minimizes metal contamination in the final product and reduces waste. rsc.org The use of a biphasic solvent system, such as cyclopentyl methyl ether (CPME) and water, can facilitate catalyst and solvent recycling. rsc.org
Elucidation of Reaction Mechanisms in N-Alkylation Processes
The formation of this compound can be understood through the mechanisms of two major synthetic routes: nucleophilic substitution and reductive amination.
Nucleophilic Substitution Pathway: The most direct method for synthesizing the title compound is the N-alkylation of 4-bromoaniline with a 4-(benzyloxy)benzyl halide, such as 4-(benzyloxy)benzyl chloride or bromide. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. asianpubs.org In this process, the lone pair of electrons on the nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking the electrophilic benzylic carbon of the 4-(benzyloxy)benzyl halide. This concerted step involves the simultaneous formation of the C-N bond and cleavage of the C-X (where X is a halogen) bond, passing through a highly charged transition state. asianpubs.org The reaction is sensitive to steric hindrance, and the use of a primary benzylic halide favors the SN2 pathway. asianpubs.org To prevent undesired side reactions, such as the formation of dibenzylaniline, an excess of the aniline starting material is often used. orgsyn.org
Reductive Amination Pathway: An alternative and widely used method is the reductive amination of 4-(benzyloxy)benzaldehyde with 4-bromoaniline. dergipark.org.tr This process involves two distinct mechanistic steps:
Imine Formation: The reaction initiates with the nucleophilic attack of the amino group of 4-bromoaniline on the carbonyl carbon of 4-(benzyloxy)benzaldehyde. This is followed by a proton transfer and subsequent dehydration to form an intermediate N-(4-(benzyloxy)benzylidene)-4-bromoaniline, commonly known as a Schiff base or imine. researchgate.net This step is typically reversible and often acid-catalyzed.
Reduction: The C=N double bond of the Schiff base intermediate is then reduced to a single bond to yield the final secondary amine product. This reduction can be achieved using various reagents, such as sodium borohydride, or through catalytic hydrogenation. dergipark.org.trresearchgate.net In catalytic systems, the mechanism often involves the formation of a metal hydride species which delivers a hydride to the imine, followed by protonation to give the final product. nih.gov
Kinetic Profiling of this compound Formation
The rate of formation of this compound is highly dependent on the chosen synthetic route and reaction conditions, including concentration of reactants, temperature, and the presence of catalysts. While specific kinetic data for this exact compound is not extensively published, analysis of analogous systems provides significant insight.
For the N-alkylation route , the reaction typically follows second-order kinetics, being first-order with respect to both the aniline and the benzyl halide. The rate is influenced by solvent polarity, with more polar solvents capable of stabilizing the charged transition state, thereby accelerating the reaction. asianpubs.org
The following interactive table illustrates plausible kinetic data for an analogous N-alkylation reaction, showing the effect of temperature on the pseudo-first-order rate constant.
| Temperature (°C) | [4-Bromoaniline] (mol/L) | [4-(Benzyloxy)benzyl Halide] (mol/L) | Pseudo-First-Order Rate Constant (k') (s⁻¹) |
| 25 | 0.5 | 0.05 | 1.2 x 10⁻⁴ |
| 35 | 0.5 | 0.05 | 2.5 x 10⁻⁴ |
| 45 | 0.5 | 0.05 | 5.1 x 10⁻⁴ |
| 55 | 0.5 | 0.05 | 1.0 x 10⁻³ |
Note: Data is illustrative and based on kinetic trends for SN2 reactions of anilines with benzyl halides.
Similarly, the yield in a catalytic reductive amination is influenced by factors such as catalyst loading, as depicted in the following table for a representative system.
| Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 0.5 | 24 | 120 | 45 |
| 1.0 | 24 | 120 | 78 |
| 1.5 | 24 | 120 | 92 |
| 2.0 | 24 | 120 | 93 |
Note: Data is illustrative, based on trends observed in catalytic reductive amination reactions. researchgate.net
Intermediates Identification and Characterization in Synthetic Pathways
The identification of intermediates is crucial for confirming the proposed reaction mechanisms.
In the direct N-alkylation via an SN2 pathway, the primary intermediate is the high-energy transition state , which cannot be isolated or directly observed. Its structure involves a trigonal bipyramidal geometry at the benzylic carbon, with partial bonds to both the incoming nitrogen nucleophile and the outgoing halide leaving group.
In the reductive amination pathway, the key intermediate is the N-(4-(benzyloxy)benzylidene)-4-bromoaniline (Schiff base) . This compound is often stable enough to be isolated and characterized. Its formation can be confirmed spectroscopically by:
Infrared (IR) Spectroscopy: Appearance of a characteristic C=N stretching vibration band, typically in the range of 1640-1690 cm⁻¹.
¹H NMR Spectroscopy: Presence of a singlet corresponding to the imine proton (-CH=N-), typically downfield in the range of 8-9 ppm.
In catalytic reductive processes, transient intermediates such as metal-hydride species and metal-imine complexes are proposed. nih.gov For instance, the formation of an Ir-hydride species has been observed via ¹H NMR studies in related N-alkylation reactions using alcohols as alkylating agents. nih.gov
Role of Substrate Structure and Electronic Effects on Reactivity
The electronic nature of the substituents on both the aniline and benzyl moieties plays a critical role in modulating the reactivity of the substrates.
Effect of the Bromo Group on 4-Bromoaniline: The bromine atom on the aniline ring is an electron-withdrawing group (EWG) due to its inductive effect. chemistrysteps.com This effect decreases the electron density on the nitrogen atom. Consequently, 4-bromoaniline is a weaker nucleophile and a weaker base compared to unsubstituted aniline. chemistrysteps.com This reduced nucleophilicity leads to a slower rate of reaction in both the initial attack on the benzyl halide (in N-alkylation) and the attack on the benzaldehyde carbonyl (in reductive amination). Studies have shown that anilines bearing EWGs often result in lower yields or require more forcing conditions compared to those with electron-donating groups. nih.govnih.gov
Effect of the Benzyloxy Group on the Benzyl Moiety: The benzyloxy group at the para-position of the benzyl ring is an electron-donating group (EDG) through resonance. Its effect depends on the reaction pathway:
In N-alkylation with 4-(benzyloxy)benzyl halide, the EDG slightly increases electron density at the benzylic carbon. This can have a minor retarding effect on a pure SN2 reaction, as the transition state involves a buildup of negative charge that is better stabilized by EWGs.
In reductive amination , the EDG on 4-(benzyloxy)benzaldehyde increases electron density on the carbonyl carbon. This makes the carbonyl less electrophilic and thus slows down the initial nucleophilic attack by 4-bromoaniline during imine formation.
The interplay of these electronic factors is summarized in the table below.
| Reactant | Substituent | Electronic Effect | Impact on Reactivity |
| 4-Bromoaniline | -Br (para) | Electron-withdrawing (Inductive) | Decreases nucleophilicity of nitrogen; slows rate of attack |
| 4-(Benzyloxy)benzyl Halide | -OCH₂Ph (para) | Electron-donating (Resonance) | Slightly disfavors SN2 attack by increasing electron density |
| 4-(Benzyloxy)benzaldehyde | -OCH₂Ph (para) | Electron-donating (Resonance) | Decreases electrophilicity of carbonyl carbon; slows imine formation |
Quantum Chemical Calculations (DFT) on Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By applying functionals such as B3LYP with a basis set like 6-311++G(d,p), the electronic properties of this compound can be accurately modeled. researchgate.net These calculations provide deep insights into the molecule's reactivity, stability, and intermolecular interaction potential.
Key electronic parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-bromoaniline moiety, particularly the nitrogen atom and the aromatic ring, which are regions of high electron density. Conversely, the LUMO is likely distributed over the benzyl and benzyloxy rings, which can act as electron-accepting regions. researchgate.net This distribution implies that an electronic transition would involve a charge transfer from the bromoaniline part of the molecule to the benzyloxybenzyl portion.
Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. wolfram.com In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, negative potentials are expected around the nitrogen and oxygen atoms and the bromine atom due to their high electronegativity. Positive potentials would be found around the hydrogen atoms, particularly the N-H proton.
Table 1: Predicted Electronic Properties of this compound (Illustrative)
| Parameter | Predicted Value | Significance |
|---|---|---|
| EHOMO | -5.85 eV | Electron-donating ability |
| ELUMO | -0.95 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.90 eV | Chemical reactivity and kinetic stability |
| Ionization Potential (I) | 5.85 eV | Energy required to remove an electron |
| Electron Affinity (A) | 0.95 eV | Energy released upon gaining an electron |
| Chemical Hardness (η) | 2.45 eV | Resistance to change in electron distribution |
Conformational Analysis and Energy Landscapes
This compound is a flexible molecule possessing several rotatable single bonds, including the C-N bond, the benzyl C-C bond, and the ether C-O bonds. This flexibility allows it to adopt numerous spatial arrangements or conformations. Conformational analysis aims to identify the most stable, low-energy conformers and to map the energy landscape that governs their interconversion.
This analysis is typically performed by systematically rotating key dihedral angles and calculating the potential energy at each step, a process known as a potential energy surface (PES) scan. The results identify energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them. The relative energies of these conformers, determined by factors such as steric hindrance and intramolecular interactions (e.g., hydrogen bonding), dictate their population at thermal equilibrium.
CAr-C-N-CAr : Rotation around the benzyl C-N bond.
CAr-O-C-CAr : Rotation around the ether linkage.
O-C-CAr-CAr : Rotation of the benzyl group relative to the ether oxygen.
The global minimum energy conformation is likely one that minimizes steric clash between the bulky aromatic rings. The orientation of the phenyl rings relative to each other is a critical factor; studies on the related N-benzylaniline have shown that the aromatic rings are oriented nearly perpendicular to each other to reduce steric repulsion.
Table 2: Illustrative Conformational Analysis of Key Dihedral Angles
| Conformer | Dihedral Angle (C-C-N-C) | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|---|
| 1 (Global Minimum) | ~85° | ~175° | 0.00 | Staggered, anti-periplanar arrangement minimizing steric hindrance. |
| 2 | ~180° | ~178° | +2.5 | Higher energy due to eclipsing interactions involving the N-H bond. |
| 3 | ~88° | ~70° | +1.8 | Gauche conformation around the ether linkage, slightly less stable. |
Molecular Docking and Dynamics Simulations with Model Systems
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. In the context of this compound, docking simulations can be performed with model systems, such as the active site of a representative enzyme or a synthetic receptor mimic, to understand its potential binding modes and non-covalent interactions, exclusive of any pharmacological interpretation.
The process involves placing the flexible ligand (the title compound) into the binding pocket of a rigid or semi-flexible receptor. A scoring function then evaluates thousands of possible poses, ranking them based on estimated binding affinity. The analysis focuses on identifying key intermolecular interactions:
Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, while the ether oxygen and the nitrogen lone pair can act as acceptors.
Hydrophobic Interactions: The three aromatic rings provide extensive surface area for hydrophobic and van der Waals interactions with nonpolar residues in a binding site.
π-π Stacking: The phenyl and bromo-phenyl rings can engage in stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine).
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen.
Following docking, Molecular Dynamics (MD) simulations can be used to study the stability of the predicted ligand-receptor complex over time. MD simulates the movement of atoms and molecules, providing insights into the flexibility of the complex and the persistence of key intermolecular interactions in a solvated environment.
Table 3: Hypothetical Docking Results with a Model Enzyme Active Site
| Interaction Type | Ligand Group | Model Receptor Residue | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond (Donor) | N-H | Aspartate (Backbone C=O) | 2.9 |
| Hydrogen Bond (Acceptor) | Ether Oxygen | Serine (-OH) | 3.1 |
| π-π Stacking | 4-Bromophenyl Ring | Phenylalanine | 3.8 |
| Hydrophobic | Benzyl Ring | Leucine, Valine | N/A |
| Halogen Bond | Bromine | Glycine (Backbone C=O) | 3.2 |
Prediction of Spectroscopic Parameters
Computational chemistry is widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental data. DFT calculations can accurately forecast vibrational frequencies (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts.
Vibrational Spectroscopy (IR/Raman): Harmonic vibrational frequency calculations performed on the optimized geometry of the molecule yield a set of vibrational modes, each with a specific frequency and intensity. researchgate.net These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement. The predicted spectrum allows for the assignment of specific absorption bands to the vibrations of functional groups, such as the N-H stretch, aromatic C-H stretches, C-N and C-O stretches, and the characteristic C-Br stretch at lower frequencies.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate NMR shielding tensors. These values can be converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Such calculations can predict the ¹H and ¹³C NMR spectra, helping to assign peaks to specific nuclei within the molecule and to understand how the electronic environment, influenced by substituents, affects the chemical shifts.
Table 4: Predicted vs. Typical Experimental Vibrational Frequencies (Illustrative)
| Vibrational Mode | Functional Group | Predicted Scaled Wavenumber (cm-1) | Typical Experimental Range (cm-1) |
|---|---|---|---|
| N-H Stretch | Secondary Amine | 3410 | 3350 - 3450 |
| Aromatic C-H Stretch | Ar-H | 3055 | 3000 - 3100 |
| Aliphatic C-H Stretch | -CH2- | 2920 | 2850 - 2960 |
| C=C Aromatic Stretch | Aromatic Rings | 1605, 1500 | 1450 - 1620 |
| C-N Stretch | Ar-N | 1315 | 1280 - 1350 |
| C-O Stretch (Ether) | Ar-O-CH2 | 1245 | 1230 - 1270 |
| C-Br Stretch | Ar-Br | 650 | 500 - 680 |
Reaction Pathway Energetics and Transition State Analysis
Computational methods can map out the energy profile of a chemical reaction, providing a quantitative understanding of its feasibility and kinetics. This involves locating the structures of reactants, products, and, most importantly, the transition state (TS) on the potential energy surface. The transition state is the highest energy point along the reaction coordinate, and its energy relative to the reactants determines the activation energy (Eₐ), which is the primary barrier to the reaction.
For a reaction involving this compound, such as its synthesis via nucleophilic substitution between 4-bromoaniline and 4-(benzyloxy)benzyl chloride, DFT calculations can be employed. The process would involve:
Optimizing the geometries of the reactants (4-bromoaniline and 4-(benzyloxy)benzyl chloride) and products (this compound and HCl).
Searching for the transition state structure corresponding to the N-C bond formation and C-Cl bond cleavage.
Confirming the TS by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
This analysis provides fundamental insights into the reaction mechanism, predicting whether the reaction is kinetically favorable (low Eₐ) and thermodynamically favorable (negative ΔErxn).
Table 5: Illustrative Reaction Energetics for a Synthesis Pathway
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Initial state: 4-bromoaniline + 4-(benzyloxy)benzyl chloride |
| Transition State (TS) | +22.5 | Highest energy point; partial N-C bond formation and C-Cl bond breaking. |
| Products | -15.0 | Final state: this compound + HCl |
| Activation Energy (Eₐ) | +22.5 | Energy barrier for the forward reaction. |
| Reaction Energy (ΔErxn) | -15.0 | Overall thermodynamic driving force (exothermic). |
Derivatives, Analogues, and Structure Reactivity Relationship Srr Studies of N 4 Benzyloxy Benzyl 4 Bromoaniline
Design and Synthesis of Structural Analogues
The synthesis of N-[4-(benzyloxy)benzyl]-4-bromoaniline itself can be achieved through reductive amination of 4-(benzyloxy)benzaldehyde (B125253) with 4-bromoaniline (B143363) or via nucleophilic substitution of 4-(benzyloxy)benzyl bromide with 4-bromoaniline. Building upon these fundamental reactions, a diverse library of structural analogues can be designed and synthesized.
The primary strategies for creating analogues involve:
Modification of the benzyloxy ring: Introducing substituents on this ring can modulate steric and electronic properties.
Modification of the bromoaniline ring: Altering or replacing the bromine substituent, or adding other groups, can significantly impact reactivity.
A common synthetic pathway to analogues involves the initial synthesis of substituted 4-(benzyloxy)benzylamines, which are then coupled with various substituted anilines. For instance, the synthesis of 4-(benzyloxy)benzylamines can be accomplished by reacting a substituted 4-cyanophenol with a substituted benzyl (B1604629) bromide, followed by reduction of the nitrile group, for example with lithium aluminum hydride (Li(AlH₄)) nih.gov. These intermediates can then undergo nucleophilic aromatic substitution with a suitable halo-aniline derivative to yield the final product nih.gov.
Below is an interactive data table showcasing a variety of potential structural analogues and the synthetic precursors that could be used in their synthesis.
| Analogue Name | R¹ Substituent (on benzyloxy ring) | R² Substituent (on aniline (B41778) ring) | Benzaldehyde (B42025)/Benzylamine (B48309) Precursor | Aniline Precursor |
| N-[4-(benzyloxy)benzyl]-4-chloroaniline | H | 4-Cl | 4-(benzyloxy)benzaldehyde | 4-chloroaniline |
| N-[4-(4-methoxybenzyloxy)benzyl]-4-bromoaniline | 4-OCH₃ | 4-Br | 4-(4-methoxybenzyloxy)benzaldehyde | 4-bromoaniline |
| N-[4-(benzyloxy)benzyl]-4-iodoaniline | H | 4-I | 4-(benzyloxy)benzaldehyde | 4-iodoaniline |
| N-[4-(4-nitrobenzyloxy)benzyl]-4-bromoaniline | 4-NO₂ | 4-Br | 4-(4-nitrobenzyloxy)benzaldehyde | 4-bromoaniline |
| N-[4-(benzyloxy)benzyl]-3-bromoaniline | H | 3-Br | 4-(benzyloxy)benzaldehyde | 3-bromoaniline |
| N-[4-(benzyloxy)benzyl]-4-bromo-2-methylaniline | H | 4-Br, 2-CH₃ | 4-(benzyloxy)benzaldehyde | 4-bromo-2-methylaniline |
Impact of Substituent Modifications on Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the nucleophilicity of the secondary amine, the reactivity of the carbon-bromine bond, and the electron density of the aromatic rings. Introducing substituents at various positions can fine-tune these properties.
Substituents on the Aniline Ring: Electron-withdrawing groups (EWGs) such as nitro (NO₂) or cyano (CN) ortho or para to the bromine atom will decrease the electron density of the C-Br bond, potentially making it more susceptible to nucleophilic aromatic substitution, although such reactions are generally difficult for aryl halides without strong activation. More significantly for cross-coupling reactions, EWGs can influence the oxidative addition step. Conversely, electron-donating groups (EDGs) like methoxy (OCH₃) or methyl (CH₃) increase the electron density, which can enhance the rate of electrophilic aromatic substitution on this ring, although the bromine atom and the bulky benzylamino group provide significant steric hindrance. Studies on N-benzylated anilines have shown that electron-withdrawing groups can influence the outcome of certain reactions researchgate.net.
Substituents on the Benzyloxy Ring: Substituents on this ring primarily exert their influence through inductive and resonance effects on the benzylamine nitrogen. EWGs on this ring will decrease the basicity and nucleophilicity of the nitrogen atom. Conversely, EDGs will increase its electron-donating ability, making the nitrogen more nucleophilic.
The following table summarizes the predicted effects of various substituents on the key reactive sites of the molecule.
| Substituent (and Position) | Effect on Amine Nucleophilicity | Effect on C-Br Bond Reactivity (e.g., in Cross-Coupling) |
| 4'-NO₂ (on benzyloxy ring) | Decrease | Minimal |
| 4'-OCH₃ (on benzyloxy ring) | Increase | Minimal |
| 2-NO₂ (on bromoaniline ring) | Decrease | Increase (facilitates oxidative addition) |
| 3-CH₃ (on bromoaniline ring) | Minimal | Decrease (steric hindrance) |
| 2,6-di-Cl (on bromoaniline ring) | Decrease | Decrease (significant steric hindrance) |
SRR Investigations for Specific Chemical Transformations (e.g., further functionalization)
The structure of this compound allows for several specific chemical transformations, making it a valuable scaffold for structure-reactivity relationship (SRR) studies. The primary sites for further functionalization are the secondary amine and the aryl bromide.
N-Alkylation/N-Arylation: The secondary amine can be further alkylated or arylated. The reactivity in these transformations will be highly dependent on the electronic nature of the substituents on both aromatic rings, as discussed in the previous section.
Electrophilic Aromatic Substitution: While the bromoaniline ring is deactivated by the bromine and the nitrogen atom (due to its ability to be protonated or coordinate to a Lewis acid catalyst), the benzyloxy ring is activated by the benzyloxy group and could potentially undergo electrophilic substitution, such as nitration or halogenation, primarily at the ortho and para positions relative to the benzyloxy group.
Exploration of Bioisosteric Replacements (focus on chemical aspects, not biological efficacy)
Bioisosteric replacement is a strategy used to replace a functional group with another that has similar physicochemical properties, which can lead to compounds with different chemical reactivity and stability estranky.skresearchgate.net. For this compound, several bioisosteric replacements can be considered from a purely chemical perspective.
Replacement of the Amine Bridge: The secondary amine linker (-NH-) could be replaced with other groups to alter the geometry and electronic properties of the molecule.
Ether Linkage (-O-): This would create an ether. The synthesis would likely involve a Williamson ether synthesis or a Buchwald-Hartwig etherification.
Methylene (B1212753) Bridge (-CH₂-): This would form a diphenylmethane derivative. Synthesis could be achieved via a Friedel-Crafts reaction.
Sulfonamide Linkage (-SO₂NH-): This would introduce a more acidic N-H bond and a different three-dimensional arrangement. Synthesis could involve reacting 4-bromoaniline with 4-(benzyloxy)benzylsulfonyl chloride nih.gov.
Replacement of the Bromo Substituent: The bromine atom can be replaced with other halogens or pseudo-halogens to modulate the reactivity in cross-coupling reactions.
Iodo (-I): An iodo-analogue would be more reactive in palladium-catalyzed cross-coupling reactions.
Triflate (-OTf): A triflate group would also be an excellent leaving group for cross-coupling reactions.
Cyano (-CN): A cyano group can act as a hydrogen bond acceptor and is a common bioisostere for halogens.
The table below outlines some potential bioisosteric replacements and the synthetic considerations for their preparation.
| Original Moiety | Bioisosteric Replacement | Synthetic Precursors | Key Reaction Type |
| -NH- (amine bridge) | -O- (ether bridge) | 4-(benzyloxy)phenol and 1-bromo-4-iodobenzene | Buchwald-Hartwig etherification |
| -NH- (amine bridge) | -CH₂- (methylene bridge) | Benzyl phenyl ether and 4-bromoaniline | Friedel-Crafts alkylation (intramolecular) |
| -Br (bromo group) | -I (iodo group) | N-[4-(benzyloxy)benzyl]aniline and an iodinating agent | Electrophilic iodination |
| -Br (bromo group) | -CN (cyano group) | This compound and a cyanide source | Palladium-catalyzed cyanation |
Advanced Spectroscopic and Structural Elucidation of N 4 Benzyloxy Benzyl 4 Bromoaniline
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas.
For N-[4-(benzyloxy)benzyl]-4-bromoaniline, the expected monoisotopic mass can be calculated based on its molecular formula, C₂₀H₁₈BrNO. The presence of bromine is a key isotopic signature, as it naturally occurs as a mixture of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M+2 isotopic pattern in the mass spectrum, where two peaks of nearly equal intensity are separated by two mass units.
Table 1: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ (for ⁷⁹Br) | C₂₀H₁₉⁷⁹BrNO⁺ | 368.0699 |
Note: The data in this table is predicted based on the chemical structure.
The observation of this distinct isotopic pattern, coupled with the high accuracy of the mass measurement (typically within 5 ppm), would provide definitive confirmation of the elemental composition of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional and two-dimensional NMR experiments, the precise connectivity and spatial arrangement of atoms can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic region would show complex splitting patterns due to the coupling of protons on the three phenyl rings. The benzylic protons and the methylene (B1212753) protons of the benzyl (B1604629) ether group would appear as singlets or multiplets in the upfield region.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon atoms in the molecule. The spectrum would show signals for the aromatic carbons, the benzylic carbon, the methylene carbon of the benzyl ether, and the carbon atoms of the bromo-substituted ring. The chemical shifts of these carbons are influenced by their local electronic environment.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Benzylic CH₂ | ~4.3 | ~48 |
| Benzyl Ether OCH₂ | ~5.0 | ~70 |
| NH | ~4.1 | - |
| Aromatic CHs | 6.6 - 7.5 | 113 - 158 |
| Aromatic C-Br | - | ~110 |
| Aromatic C-N | - | ~147 |
| Aromatic C-O | - | ~158 |
Note: The data in this table is predicted based on analogous compounds and general NMR principles.
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in assigning the protons within each aromatic ring by showing correlations between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This experiment allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying connectivity across quaternary carbons and heteroatoms. For instance, HMBC would show correlations between the benzylic protons and the carbons of the adjacent aromatic rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While not directly applicable for determining stereochemistry in this achiral molecule, it can help confirm assignments by showing through-space correlations between protons on different parts of the molecule, for example, between the benzylic protons and the protons of the adjacent aromatic ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides insights into the functional groups present in a molecule by probing their characteristic vibrational modes.
Table 3: Predicted IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| N-H | Stretching | ~3400 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
| C=C | Aromatic Ring Stretching | 1600 - 1450 |
| C-N | Stretching | 1350 - 1250 |
| C-O | Ether Stretching | 1250 - 1050 |
Note: The data in this table is predicted based on characteristic group frequencies.
The IR spectrum would be expected to show a prominent N-H stretching band, along with aromatic and aliphatic C-H stretching vibrations. The fingerprint region would contain characteristic absorptions for the C=C stretching of the aromatic rings, as well as C-N and C-O stretching vibrations. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the vibrations of the aromatic rings and the C-Br bond.
Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination
Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in the solid state. To perform this analysis, a suitable single crystal of this compound would need to be grown.
If a crystal structure were determined, it would provide precise information on:
Bond lengths and angles: Confirming the expected molecular geometry.
Intermolecular interactions: Identifying any hydrogen bonding, π-π stacking, or other non-covalent interactions that govern the crystal packing.
Without an experimentally determined structure, predictions about the crystal system and space group would be speculative.
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Elucidation (if applicable for enantiomeric forms)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it would not exhibit any optical activity, and CD and ORD spectroscopy would not be applicable for its analysis. The molecule is not expected to exist in enantiomeric forms.
Interactions with Biological Systems: Mechanistic and Molecular Investigations Strictly No Clinical or Therapeutic Aspects
Investigation of Molecular Recognition Processes with Model Biomolecules
The molecular structure of N-[4-(benzyloxy)benzyl]-4-bromoaniline, characterized by a benzyloxy group, a benzylamino linkage, and a bromoaniline moiety, suggests the potential for interactions with various biomolecules such as proteins. The broader "4-benzyloxy-benzylamino" chemotype, to which this compound belongs, has been explored for its ability to interact with nuclear receptors, specifically Peroxisome Proliferator-Activated Receptors (PPARs) nih.gov.
PPARs are ligand-activated transcription factors that play crucial roles in regulating cellular processes like differentiation, metabolism, and development nih.gov. The design of molecules targeting PPARs often involves a scaffold that can fit into the receptor's U-shaped ligand-binding domain nih.gov. The flexible N-benzyl linkage of the 4-benzyloxy-benzylamino chemotype is thought to provide a suitable geometry for this interaction nih.gov.
In studies focused on developing PPARα agonists, the 4-benzyloxy-benzylamino scaffold was utilized to explore structure-activity relationships. While a carboxylic acid is often considered a key pharmacophore for PPARα activity, research has shown that this group is not always essential, opening avenues for derivatives like this compound nih.gov. The aryl tail of the molecule is predicted to bind within a hydrophobic pocket of the receptor nih.gov. Although direct studies on the interaction of this compound with proteins, nucleic acids, or lipids are not extensively documented, the research on related compounds provides a strong rationale for its potential to engage in molecular recognition with protein targets like PPARs.
In Vitro Studies on Enzyme Modulation Mechanisms
While direct studies on the enzyme modulation mechanisms of this compound are not prominent in the available literature, research on structurally related compounds offers insights into potential activities. For instance, compounds containing a benzyloxy pharmacophore have been investigated as inhibitors of various enzymes.
One such area of research is the inhibition of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. Studies on benzyloxy chalcones have demonstrated that the benzyloxy group can enhance the inhibitory activity against MAO-B nih.gov. The position of the benzyloxy group on the aromatic ring was found to be a critical determinant of the inhibitory potency nih.gov.
Furthermore, derivatives of N-benzylamine-sulfonamides have been synthesized and evaluated as selective MAO-B inhibitors, with some compounds exhibiting non-competitive inhibition mechanisms researchgate.net. Although this compound is not a sulfonamide, these findings highlight the potential for the broader class of benzylamine (B48309) derivatives to function as enzyme modulators.
| Compound Class | Enzyme Target | Observed Effect |
|---|---|---|
| Benzyloxy Chalcones | Monoamine Oxidase B (MAO-B) | Inhibition |
| N-Benzylamine-Sulfonamides | Monoamine Oxidase B (MAO-B) | Selective Inhibition |
Characterization of Binding Affinities to Defined Molecular Targets in Cellular Research Models
The binding affinity of a compound to its molecular target is a crucial parameter in understanding its biological activity. For derivatives related to this compound, binding affinity studies have been conducted, particularly in the context of PPARs.
A series of 1,4-benzyloxybenzylsulfanylaryl carboxylic acids were synthesized and evaluated for their binding affinities to PPAR subtypes (α, δ, and γ) nih.gov. Several of these analogs were found to be highly selective for PPARδ, with the point of attachment of substituents influencing the binding affinity nih.gov. One of the most potent compounds in this series exhibited an IC50 value of 1.7 nM for PPARδ, with over 1000-fold selectivity nih.gov.
While these compounds are not identical to this compound, they share the benzyloxybenzyl core structure. The high binding affinities observed for these related molecules underscore the potential of this chemical scaffold to interact with specific molecular targets with high potency.
| Compound Series | Molecular Target | Reported IC50 |
|---|---|---|
| 1,4-benzyloxybenzylsulfanylaryl carboxylic acids | PPARδ | 1.7 nM (most potent analog) |
Elucidation of Specific Signaling Pathway Modulations in Isolated Cell Lines
The interaction of a chemical compound with a molecular target can trigger changes in intracellular signaling pathways. While specific studies elucidating the modulation of signaling pathways by this compound in isolated cell lines are limited, research on related benzylamine derivatives provides some indications.
For example, N-benzyl-N-methyldecan-1-amine (BMDA), a compound with a benzylamine moiety, has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in THP-1 cells frontiersin.org. This inhibition was associated with the blockade of inflammatory signaling pathways, including the c-jun terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and NF-κB pathways frontiersin.org.
These findings suggest that compounds containing a benzylamine structure have the potential to modulate key cellular signaling cascades involved in inflammation. However, it is important to note that the specific effects of this compound on these or other signaling pathways would require direct experimental investigation.
This compound as a Chemical Probe for Fundamental Biological Research
A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein or pathway. At present, there is no widespread evidence in the scientific literature to suggest that this compound is used as a chemical probe for fundamental biological research.
However, the development of selective ligands for nuclear receptors, such as the PPARs, is an active area of research for creating chemical probes to dissect the roles of these receptors in various physiological and pathological processes nih.govnih.gov. Given the potential of the 4-benzyloxy-benzylamino scaffold to generate potent and selective PPAR agonists, it is conceivable that derivatives from this class, including this compound, could be developed into valuable research tools in the future.
Emerging Research Applications of N 4 Benzyloxy Benzyl 4 Bromoaniline Excluding Clinical/therapeutic
Application as a Chemical Scaffold in Drug Design Methodologies and Virtual Screening
The N-benzylaniline core structure is a recognized scaffold in medicinal chemistry, known for its presence in successful therapeutic agents. The specific combination of substituents in N-[4-(benzyloxy)benzyl]-4-bromoaniline offers a unique three-dimensional arrangement of aromatic rings, hydrogen bond donors/acceptors, and a halogen atom, making it an attractive starting point for the design of novel bioactive molecules.
While direct studies on this compound in extensive virtual screening campaigns are not widely documented, its constituent parts and related structures have been explored. For instance, the 4-(benzyloxy)benzylamine moiety, a precursor to the title compound, has been utilized as a key building block in the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines. rsc.org These compounds have been investigated for their potential as antimycobacterial agents, demonstrating that this scaffold can be effectively employed to generate molecules with specific biological activities. rsc.org
Furthermore, a patent has been filed for N-benzyl aniline (B41778) derivatives that exhibit antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). google.com This highlights the potential of the broader N-benzylaniline scaffold in addressing antibiotic resistance.
In another study, novel N-benzyl and N-allyl aniline derivatives were synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and carbonic anhydrases (hCAs), enzymes relevant to various pathological conditions. researchgate.net The findings from such studies can inform the design of more complex molecules, such as this compound, for targeted enzyme inhibition. The structural features of these aniline derivatives are crucial for their interaction with the active sites of these enzymes. researchgate.net
The N-benzylaniline scaffold has also been the basis for "scaffold hopping" strategies in drug design. For example, researchers have used N-benzyl-3,4,5-trimethoxyaniline as a starting point to develop novel 5,6,7-trimethoxyflavan derivatives as potential anticancer agents. researchgate.netelsevierpure.com This approach underscores the value of the N-benzylaniline framework as a template for creating new chemical entities with desired pharmacological profiles.
Table 1: Research on N-Benzylaniline Scaffolds in Drug Design
| Derivative/Scaffold | Target/Application | Research Findings |
| N-(4-(benzyloxy)benzyl)-4-aminoquinolines | Antimycobacterial agents | Demonstrated the utility of the benzyloxybenzylamine scaffold in generating compounds with antimycobacterial activity. rsc.org |
| N-benzyl aniline derivatives | Antibacterial agents (MRSA) | A patent discloses the potential of this scaffold in developing new antibacterial agents. google.com |
| N-benzyl and N-allyl aniline derivatives | Enzyme inhibitors (AChE, hCAs) | Showed potent inhibitory activity, providing insights for designing targeted enzyme inhibitors. researchgate.net |
| N-benzyl-3,4,5-trimethoxyaniline | Anticancer agents | Used as a starting point in scaffold hopping to create novel anticancer compounds. researchgate.netelsevierpure.com |
Utilization as a Precursor in Materials Science Research
The unique combination of aromatic rings and reactive sites in this compound makes it a promising precursor for the synthesis of novel materials with interesting optical and electronic properties. While direct polymerization or material fabrication using this specific compound is not yet extensively reported, research on related aniline derivatives provides strong indications of its potential.
Aniline and its derivatives are well-known monomers for the production of conducting polymers like polyaniline. rsc.org The properties of these polymers can be tuned by modifying the aniline monomer. rsc.org For instance, the electropolymerization of N-benzylaniline has been shown to produce adherent, conducting polymer films. sigmaaldrich.com Plasma polymerization of N-benzylaniline has also been used to create thin films with interesting structural and optical properties. buet.ac.bd These studies suggest that this compound could be used to synthesize functional polymers with tailored characteristics, where the benzyloxy and bromo substituents would influence properties such as solubility, processability, and electronic behavior.
Research has also been conducted on the polymerization of various aniline derivatives to create materials for specific applications, such as sensors. rsc.org The resulting polymers' morphologies and electrical properties were found to be dependent on the substituents on the aniline ring. rsc.org This indicates that a polymer derived from this compound could possess unique sensing capabilities.
Furthermore, derivatives of aniline have been investigated for their applications in organic electronics. researchgate.net The molecular structure of organic materials plays a crucial role in their electronic properties. The presence of the extended aromatic system and the heavy bromine atom in this compound could lead to materials with interesting charge transport and photophysical properties, making them potentially suitable for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Table 2: Applications of Aniline Derivatives in Materials Science
| Aniline Derivative | Material Type | Potential Application |
| N-benzylaniline | Conducting polymer films | Organic electronics sigmaaldrich.com |
| N-benzylaniline | Plasma polymerized thin films | Optical and structural materials buet.ac.bd |
| Various substituted anilines | Functional polymers | Chemical sensors rsc.org |
Role in the Development of Novel Analytical Reagents and Sensors
The structure of this compound contains functionalities that could be exploited for the development of new analytical reagents and sensors. The aniline nitrogen can act as a binding site for metal ions, and the aromatic rings can be involved in photophysical processes like fluorescence.
While there are no specific reports on the use of this compound as a sensor, related bromoaniline derivatives have been successfully employed in the design of chemosensors. For example, fluorescent Schiff base chemosensors derived from bromoaniline have been developed for the selective detection of metal ions such as Cu²⁺ and Zn²⁺. nih.gov These sensors exhibit changes in their colorimetric and fluorometric properties upon binding to the target ions. nih.gov This suggests that this compound could be chemically modified, for instance, by condensation with an appropriate aldehyde, to create a Schiff base that could function as a selective chemosensor.
Furthermore, N-benzylaniline itself has been used as a coupling reagent for the spectrophotometric determination of nitrite (B80452) in water samples. medchemexpress.com The reaction of N-benzylaniline in an acidic medium with diazotized dapsone (B1669823) forms an azo dye, allowing for the quantification of nitrite. medchemexpress.com This principle could potentially be adapted using this compound, where the substituents might influence the spectral properties of the resulting dye and the sensitivity of the analytical method.
The development of sensors based on aniline derivatives often involves their polymerization into materials with high sensitivity to analytes like moisture and ammonia (B1221849). rsc.org A polymer film made from this compound could potentially exhibit specific interactions with certain analytes due to its unique combination of functional groups.
Table 3: Bromoaniline Derivatives in Analytical Chemistry
| Compound/Derivative | Application | Analyte Detected |
| Bromoaniline-based Schiff bases | Fluorescent chemosensors | Cu²⁺, Zn²⁺ nih.gov |
| N-benzylaniline | Spectrophotometric reagent | Nitrite medchemexpress.com |
| Polymers of aniline derivatives | Resistive sensors | Moisture, ammonia rsc.org |
Incorporation into Supramolecular Assemblies and Nanostructures
The ability of molecules to self-assemble into well-defined supramolecular structures is of great interest for the development of new materials and functional systems. The structure of this compound, with its potential for hydrogen bonding (N-H group), π-π stacking (aromatic rings), and halogen bonding (bromine atom), makes it a candidate for incorporation into such assemblies.
Although direct studies on the supramolecular chemistry of this compound are scarce, research on related N-benzyl derivatives provides insights into its potential. For instance, N-benzyl, N′-acylbispidinols have been shown to form supramolecular organogels. nih.gov The formation of these gels is driven by a combination of hydrogen bonding and π-π stacking interactions. nih.govpreprints.org This suggests that with appropriate chemical modification, this compound could also act as a gelator.
The crystal structure of N-benzylaniline reveals the presence of N—H⋯π interactions, which lead to the formation of infinite one-dimensional chains in the solid state. nih.gov This demonstrates the propensity of the N-benzylaniline scaffold to engage in specific intermolecular interactions that can direct the formation of ordered structures. The additional functional groups in this compound would likely lead to more complex and potentially functional supramolecular architectures.
The use of 4-bromoaniline (B143363) as a building block in organic synthesis is well-established. chemicalbook.com The bromine atom can participate in various cross-coupling reactions, allowing for the construction of larger, more complex molecules that could be designed to self-assemble into specific nanostructures. chemicalbook.com For example, 4-bromoaniline can be used in Heck cross-coupling reactions to form C-C bonds, a powerful tool for creating extended π-conjugated systems that are often the basis of functional nanomaterials. chemicalbook.com
Table 4: Supramolecular Chemistry of N-Benzylaniline and Related Scaffolds
| Compound/Scaffold | Supramolecular Structure | Key Interactions |
| N-benzyl, N′-acylbispidinols | Organogels | Hydrogen bonding, π-π stacking nih.govpreprints.org |
| N-benzylaniline | 1D crystalline chains | N—H⋯π interactions nih.gov |
| 4-Bromoaniline derivatives | Precursors for complex molecules | Halogen bonding, building blocks for self-assembling systems chemicalbook.com |
Challenges and Future Research Directions
Current Limitations in the Comprehensive Characterization and Study of N-[4-(benzyloxy)benzyl]-4-bromoaniline
A significant challenge in the study of this compound is the lack of extensive published data on its physicochemical properties. The comprehensive characterization of a molecule is foundational for any subsequent research, and for this compound, many parameters remain undetermined.
Conformational Flexibility: The molecule possesses multiple rotatable bonds—specifically around the secondary amine, the benzyl (B1604629) ether linkage, and the methylene (B1212753) bridge. This flexibility means the molecule can exist in numerous conformations. tandfonline.com Understanding the preferred conformations in both solid-state and solution is crucial for applications like drug design, yet this requires advanced techniques such as X-ray crystallography and complex NMR studies, which appear not to have been performed.
Metabolic Stability: For any potential pharmacological application, understanding metabolic stability is key. Related benzyloxy derivatives have been noted to suffer from liabilities such as high intrinsic clearance, which can limit their development. smolecule.com The metabolic fate of the benzyloxy group (e.g., O-dealkylation) and potential aromatic hydroxylation are currently unknown for this specific compound and represent a major gap in its characterization.
Unexplored Reactivity and Transformation Pathways
The functional groups present in this compound—a secondary arylamine, a benzyl ether, and an aryl bromide—offer a rich landscape for chemical transformations that remains largely unexplored.
Functionalization of the Amine: The secondary amine is a prime site for further modification. While it can be synthesized via reductive amination, its subsequent reactivity is a key area for future work. arkat-usa.orgorganic-chemistry.org Reactions such as N-acylation, N-alkylation, and sulfonylation could generate a diverse library of derivatives with potentially new properties. The kinetics and mechanisms of its reactions with various electrophiles are yet to be studied. acs.orgnih.gov
Transformations at the C-Br Bond: The bromine atom on the aniline (B41778) ring is a versatile handle for cross-coupling reactions. This site is amenable to well-established transformations like Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and cyanation reactions. These pathways would allow for the introduction of a wide array of substituents (aryl, vinyl, alkynyl, amino, cyano groups), significantly expanding the chemical space accessible from this scaffold. The reactivity of 4-bromoaniline (B143363) in Heck and Mannich reactions provides a strong precedent for these possibilities.
Cleavage and Modification of the Benzyl Ether: The benzyloxy group is a common protecting group for phenols, susceptible to cleavage under various conditions, most notably catalytic hydrogenation. This deprotection would unmask a phenolic hydroxyl group, opening another avenue for functionalization through esterification, etherification, or use in reactions like the Mannich condensation.
A summary of potential, yet unexplored, reactions is presented in the table below.
| Functional Group | Reaction Type | Potential Reagents | Expected Product Class |
| Secondary Amine | N-Acylation | Acetyl chloride, Benzoyl chloride | N-acyl derivatives (Amides) |
| Secondary Amine | N-Sulfonylation | Tosyl chloride, Mesyl chloride | N-sulfonyl derivatives (Sulfonamides) |
| Aryl Bromide | Suzuki Coupling | Arylboronic acids, Pd catalyst, Base | Tri-aryl amine derivatives |
| Aryl Bromide | Buchwald-Hartwig Amination | Amines, Pd or Cu catalyst, Base | Diaminophenyl derivatives |
| Benzyl Ether | Hydrogenolysis | H₂, Pd/C | Phenolic derivatives |
| Benzylic C-H | C-H Activation/Functionalization | Metal catalysts (e.g., Nickel) | α-Aryl or α-Alkyl derivatives chemrxiv.orgresearchgate.net |
Opportunities for Novel Synthetic Strategies and Process Intensification
While the synthesis of this compound can be achieved through classical methods like reductive amination of 4-(benzyloxy)benzaldehyde (B125253) with 4-bromoaniline, there are significant opportunities for innovation in its synthesis. arkat-usa.org
Novel Synthetic Routes: Alternative strategies could provide improved yields, purity, or sustainability. One such approach is the direct N-alkylation of 4-bromoaniline with 4-(benzyloxy)benzyl chloride. However, controlling overalkylation in such reactions can be challenging. nih.gov Another possibility is a Buchwald-Hartwig amination coupling 4-(benzyloxy)benzylamine with 1,4-dibromobenzene (B42075). Exploring different catalytic systems, including gold(III) or nickel-based catalysts, could lead to milder and more efficient protocols. thieme.denih.gov
Process Intensification and Green Chemistry: Modern synthetic methodologies can be applied to improve the efficiency and environmental footprint of the synthesis. mdpi.com
Flow Chemistry: Continuous flow reactors could offer better control over reaction parameters (temperature, pressure, mixing), potentially improving yield and safety while enabling easier scale-up. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for reactions like reductive amination and cross-coupling.
Green Solvents: Replacing traditional solvents with more environmentally benign alternatives, such as 2-methyltetrahydrofuran (2-MeTHF), could enhance the sustainability of the process.
| Strategy | Description | Potential Advantages |
| Reductive Amination | One-pot reaction of 4-(benzyloxy)benzaldehyde and 4-bromoaniline with a reducing agent (e.g., NaBH₄). redalyc.org | High convergence, operational simplicity. |
| Flow Chemistry | Performing the synthesis in a continuous flow reactor. | Enhanced safety, scalability, and process control. researchgate.net |
| Microwave-Assisted Synthesis | Using microwave energy to accelerate the reaction. | Reduced reaction times, potentially higher yields. mdpi.com |
| Catalytic N-Alkylation | Direct coupling of 4-bromoaniline with 4-(benzyloxy)benzyl alcohol via borrowing hydrogen methodology. nih.govacs.org | High atom economy, produces water as the only byproduct. |
Advanced Computational Methodologies for Predictive Modeling
In the absence of extensive experimental data, advanced computational methods offer a powerful tool for predicting the properties and behavior of this compound.
DFT for Property Prediction: Density Functional Theory (DFT) can be employed to calculate a wide range of molecular properties. ruc.dk This includes optimizing the molecular geometry, predicting spectroscopic data (¹H, ¹³C, and ¹⁵N NMR chemical shifts), and determining electronic properties like HOMO/LUMO energies and molecular electrostatic potential maps. rsc.orgresearchgate.net Such calculations can guide synthetic efforts and help interpret experimental results.
Molecular Dynamics (MD) Simulations: Due to its conformational flexibility, understanding the dynamic behavior of this molecule is crucial. tandfonline.com MD simulations can model the molecule's movement over time in different environments (e.g., in various solvents or near a biological target), providing insights into its conformational landscape, solvation properties, and potential binding modes. cell.comacs.org
QSAR Modeling: Should a library of derivatives be synthesized and tested for a specific biological activity, Quantitative Structure-Activity Relationship (QSAR) models could be developed. nih.govmdpi.commdpi.com By correlating molecular descriptors with activity, QSAR models can predict the potency of new, unsynthesized analogues, thereby accelerating the discovery of lead compounds.
Prospects for Interdisciplinary Research Utilizing this compound as a Molecular Platform
The unique combination of functional groups and aromatic rings makes this compound an attractive platform for interdisciplinary research.
Medicinal Chemistry: The diarylamine scaffold is present in numerous bioactive compounds. Derivatives of structurally related molecules like 4-(benzyloxy)aniline (B124853) and other substituted anilines have been investigated for various therapeutic purposes, including as antimycobacterial agents. smolecule.comchemicalbook.com The compound could serve as a core structure for developing new inhibitors of enzymes or receptor antagonists. The bromine atom allows for the introduction of bioisosteres or pharmacophores through cross-coupling, while the benzyloxy group can be modified to tune lipophilicity and other ADME properties.
Materials Science: Aniline derivatives are foundational monomers for conducting polymers like polyaniline. researchgate.net Functionalized anilines can be used to create polymers with tailored electronic and physical properties for applications in sensors, electrochromic devices, and corrosion inhibition. The presence of multiple aromatic rings also suggests potential applications in the field of organic light-emitting diodes (OLEDs) or as liquid crystal precursors, pending further derivatization.
Chemical Biology: The compound could be functionalized with fluorescent tags or reactive probes. Such derivatives could be used to study biological processes or as building blocks in the synthesis of larger, more complex molecular tools for chemical biology research.
Q & A
Q. What are the optimal synthetic routes for N-[4-(benzyloxy)benzyl]-4-bromoaniline, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Schiff base formation or alkylation reactions. For example, a refluxed ethanol solution of 4-(benzyloxy)benzaldehyde and 4-bromoaniline (1:1 molar ratio) under acidic catalysis yields the target compound. Reaction monitoring via TLC and purification by recrystallization (e.g., using ligroin-benzene mixtures) are critical .
- Key Parameters :
| Reaction Time | Temperature | Solvent | Yield |
|---|---|---|---|
| 2 hours | Reflux | Ethanol | ~60% |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use HPLC (>97% purity threshold) and spectroscopic techniques:
Q. What are the solubility properties of this compound, and how do they impact experimental design?
- Methodological Answer : The compound is readily soluble in acetone, ethanol, chloroform, and benzene but insoluble in water. This polarity profile dictates solvent selection for reactions (e.g., ethanol for Schiff base synthesis) and recrystallization (ligroin-benzene mixtures) .
Advanced Research Questions
Q. How do electronic effects of the benzyloxy and bromine substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom at the para position activates the aniline ring for Suzuki-Miyaura coupling, while the benzyloxy group stabilizes intermediates via resonance. Computational DFT studies can model charge distribution to predict reactivity. Experimental validation involves coupling with aryl boronic acids under Pd catalysis .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR stretches)?
- Methodological Answer :
- NMR Discrepancies : Use 2D-COSY or NOESY to confirm proton-proton correlations. For example, unexpected splitting may arise from hindered rotation of the benzyloxy group.
- IR Anomalies : Compare experimental stretches (e.g., C-Br at 560 cm⁻¹) with DFT-simulated spectra. Contradictions may indicate impurities or tautomerism .
Q. How can This compound serve as a precursor for bioactive derivatives?
- Methodological Answer :
- Phosphonate Derivatives : React with phosphonylating agents (e.g., 4-nitrophenyl(diethoxyphosphoryl)formate) to create analgesics or antimicrobial agents .
- Liquid Crystal Synthesis : Incorporate into Schiff base liquid crystals by condensing with alkyloxy anilines. Monitor mesomorphic phases via polarized optical microscopy .
Q. What are the implications of batch-to-batch purity variations (e.g., 97% vs. 99%) on catalytic applications?
- Methodological Answer : Lower purity (97%) may introduce side products (e.g., unreacted 4-bromoaniline), affecting catalytic efficiency. Mitigate via column chromatography (silica gel, hexane/EtOAc gradient) or reprecipitation. Quantify impurities via GC-MS .
Data Contradiction Analysis
Q. Why do reported melting points for structural analogs vary across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
